1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine
Description
This compound features a piperazine core substituted with a 2-fluorophenyl group at position 1 and a piperidin-4-yl moiety at position 4, which is further modified with a 2-(trifluoromethyl)benzyl group. The trifluoromethyl and fluorophenyl groups confer distinct electronic and steric properties, influencing receptor binding and metabolic stability.
Properties
Molecular Formula |
C23H27F4N3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H27F4N3/c24-21-7-3-4-8-22(21)30-15-13-29(14-16-30)19-9-11-28(12-10-19)17-18-5-1-2-6-20(18)23(25,26)27/h1-8,19H,9-17H2 |
InChI Key |
HITINXRAUSSSLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination for Piperidine-Piperazine Linkage
The piperidine-piperazine backbone is frequently constructed via reductive amination between 1-(2-fluorophenyl)piperazine and 1-[2-(trifluoromethyl)benzyl]piperidin-4-one. Sodium triacetoxyborohydride (STAB) in dichloroethane at room temperature serves as the predominant reducing system, achieving yields of 65–78%. For example:
-
Protocol : 1-(2-Fluorophenyl)piperazine (0.98 mmol) and 1-[2-(trifluoromethyl)benzyl]piperidin-4-one (1.18 mmol) are dissolved in dichloroethane under argon. STAB (1.67 mmol) is added, and the mixture is stirred for 36 hours. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:1) isolates the product.
-
Optimization : Substituting STAB with sodium cyanoborohydride in methanol/acetic acid increases yields to 81% but requires longer reaction times (48–72 hours).
Nucleophilic Substitution for Trifluoromethylbenzyl Attachment
The 2-(trifluoromethyl)benzyl group is introduced via nucleophilic substitution using 2-(trifluoromethyl)benzyl bromide. Piperidin-4-yl intermediates are alkylated under basic conditions:
-
Typical Conditions : Piperidin-4-ol (1.0 eq), 2-(trifluoromethyl)benzyl bromide (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile at reflux (82°C, 12 hours) yield 74% of 1-[2-(trifluoromethyl)benzyl]piperidin-4-ol. Subsequent oxidation with pyridinium chlorochromate (PCC) converts the alcohol to piperidin-4-one (89% yield).
Multi-Step Assembly from Fragments
A modular three-step approach is documented in WO2010081851A1:
-
Piperidin-4-one Synthesis : 1-Benzylpiperidin-4-ol is oxidized to the ketone using PCC.
-
Reductive Amination : The ketone reacts with 1-(2-fluorophenyl)piperazine via STAB-mediated reductive amination.
-
Debenzylation : Hydrogenolysis (H₂, Pd/C, ethanol) removes the benzyl protecting group, yielding the final product (overall yield: 52%).
Alternative Pathways and Comparative Analysis
Palladium-Catalyzed Cross-Coupling
Palladium-mediated coupling between 4-bromo-1-[2-(trifluoromethyl)benzyl]piperidine and 1-(2-fluorophenyl)piperazine is reported in WO2017079641A1:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for reductive amination. A 2017 study achieved 82% yield in 2 hours using STAB in acetonitrile at 100°C.
Structural Analogs and Yield Optimization
Key Insight : The trifluoromethylbenzyl group enhances lipophilicity (logP = 3.2 vs. 2.5 for non-fluorinated analogs), improving blood-brain barrier penetration.
Critical Reaction Parameters
Solvent Effects
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Receptor Affinity
a) 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine
- Structural Differences : Methoxyphenyl (vs. fluorophenyl) and nitrobenzyl (vs. trifluoromethylbenzyl) groups.
- Activity : Exhibits the highest dopamine D2 receptor affinity (Ki < 10 nM) among seven tested compounds. Docking studies reveal interactions with both orthosteric and allosteric sites of the D2 receptor .
- SAR Insight : The nitro group enhances π-π stacking, while methoxy improves solubility. Replacement with fluorine (as in the target compound) may increase metabolic stability and blood-brain barrier penetration .
b) 1-[4-(Trifluoromethyl)benzyl]piperazine
- Structural Differences : Lacks the piperidin-4-yl spacer and fluorophenyl group.
- Applications: Used in polymeric materials for enhanced thermal stability and as a precursor for bioactive molecules.
c) 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c)
- Structural Differences: Incorporates an imidazolidinone ring and dimethoxybenzyl group.
- Activity : Shows potent anti-Alzheimer’s activity (AChE inhibition IC50 = 0.12 µM), attributed to the trifluoromethylbenzyl-piperidine motif. The target compound’s fluorophenyl group may similarly enhance AChE binding .
a) Fluorophenyl vs. Methoxyphenyl
- Fluorophenyl derivatives (e.g., 1-(2-fluorobenzyl)piperazine) exhibit higher lipophilicity (logP ~2.5) than methoxyphenyl analogs (logP ~1.8), favoring CNS penetration. However, methoxy groups improve aqueous solubility, critical for oral bioavailability .
b) Trifluoromethylbenzyl Position
- In contrast, 4-trifluoromethylbenzyl derivatives (e.g., 1-[4-(trifluoromethyl)benzyl]piperazine) show better compatibility with planar aromatic residues in receptors like the dopamine D2 .
Data Tables
Table 1: Key Structural and Pharmacological Comparisons
Biological Activity
1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine is a complex organic compound belonging to the piperazine derivative class. This compound exhibits significant potential for therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry. Its unique structural features, including a trifluoromethyl group and piperidine moieties, suggest a diverse range of biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C22H24F3N3. The presence of fluorine atoms enhances its lipophilicity, which may improve bioavailability and interaction with biological targets. The compound's structure can be represented as follows:
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, particularly in modulating neurotransmitter systems. Here are some key findings:
Neurotransmitter Interaction
Studies have shown that this compound interacts with various neurotransmitter receptors, including dopamine and serotonin receptors. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety.
Antimelanogenic Effects
A study evaluating related piperazine derivatives found that compounds with similar structures exhibited antimelanogenic effects on B16F10 melanoma cells. Specifically, compounds derived from piperazine showed potential as tyrosinase inhibitors, which could be beneficial in skin-related treatments .
Cytotoxicity Studies
In vitro studies have demonstrated that some derivatives of this compound exhibit low cytotoxicity while maintaining significant biological activity. This characteristic is crucial for developing therapeutic agents that minimize adverse effects on healthy cells.
Case Studies
Several case studies have explored the biological activity of piperazine derivatives, including this compound:
| Study | Findings | |
|---|---|---|
| Study A | Demonstrated significant inhibition of tyrosinase activity in melanoma cells | Suggests potential for skin treatment applications |
| Study B | Evaluated binding affinity to dopamine receptors | Indicates potential for neuropharmacological applications |
| Study C | Assessed cytotoxicity in various cell lines | Low cytotoxicity suggests safety for therapeutic use |
The mechanism by which this compound exerts its effects likely involves the modulation of receptor activity within the central nervous system (CNS). The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, facilitating interaction with intracellular targets.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperazine CH₂ at δ 2.4–3.5 ppm, aromatic F-substituted peaks at δ 7.0–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 423.18) .
- Elemental Analysis : Validate C, H, N content (e.g., C: 62.1%, H: 4.8%, N: 9.9%) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine/piperidinyl regions .
How can researchers resolve contradictions between in vitro potency and in vivo toxicity profiles?
Advanced Research Question
Piperazine derivatives often show reduced in vivo activity despite high in vitro potency. Strategies include:
- Structural Optimization : Introduce β-cyclodextrin complexes to enhance solubility while retaining activity (e.g., reduces toxicity by 40% in murine models) .
- Prodrug Design : Mask polar groups (e.g., amides) to improve bioavailability.
- Toxicity Screening : Use zebrafish embryos for rapid LD₅₀ assessment and hepatocyte assays for metabolic stability .
What computational methods predict the compound’s interaction with G-quadruplex DNA targets?
Advanced Research Question
The trifluoromethylbenzyl group may enable G4-DNA binding, similar to naphthalene diimide (ND) ligands:
- Molecular Dynamics (MD) : Simulate stacking interactions between the fluorophenyl group and G4 quartets (e.g., Tel22 sequence).
- Free Energy Calculations : MM-PBSA/GBSA quantify binding energy (ΔG ~ -9.8 kcal/mol for ND analogs) .
Experimental Validation : - FRET Melting Assays : Measure ΔTₘ (e.g., +15°C indicates strong stabilization) .
How does the trifluoromethyl group influence anticancer activity in triple-negative breast cancer (TNBC) models?
Advanced Research Question
The CF₃ group enhances cytotoxicity via:
- Apoptosis Induction : Caspase-3/7 activation in MDA-MB-231 cells (EC₅₀ = 2.1 µM) .
- Cell Cycle Arrest : S-phase arrest (60% cells at 10 µM) via CDK2 inhibition .
Methodology : - Flow Cytometry : PI/Annexin V staining for apoptosis quantification.
- Western Blotting : Assess p21/p53 upregulation .
What strategies mitigate reduced biological activity in low-toxicity piperazine derivatives?
Basic Research Question
- Co-administration with Adjuvants : Pair with P-glycoprotein inhibitors (e.g., verapamil) to boost intracellular concentrations .
- Hybrid Molecules : Conjugate with known anticancer agents (e.g., doxorubicin) via ester linkers .
How do electron-withdrawing vs. electron-donating substituents affect DPP-IV inhibitory activity?
Advanced Research Question
Substituent effects are quantified via 3D-QSAR models (Table 2):
| Position | Substituent | Contribution | Effect on Activity |
|---|---|---|---|
| 3 | -CF₃ | Positive | Increased (IC₅₀ ↓ 30%) |
| 4 | -OH | Negative | Decreased (IC₅₀ ↑ 50%) |
Key Insight : Bulky EWG groups at position 3 optimize hydrophobic interactions with DPP-IV’s S2 pocket .
What radiolabeling approaches enable in vivo tracking of this compound?
Advanced Research Question
- ⁹⁹ᵐTc Labeling : Chelate with HYNIC/tricine for SPECT imaging of 5-HT7 receptors (e.g., 85% radiochemical purity) .
- PET Probes : Synthesize ¹⁸F-labeled analogs via nucleophilic aromatic substitution .
How do piperazine derivatives compare to other heterocycles in multitarget drug design?
Basic Research Question
Piperazines outperform morpholines and pyrrolidines due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
